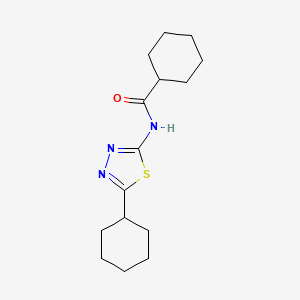

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves various methods, including the use of amino acids and chlorosulfonyl isocyanate to access a series of five-membered cyclosulfamides, indicating a practical approach to such structures (Regainia et al., 2000). Another method reported involves the straightforward synthesis of related structures through efficient synthetic methodologies, highlighting the adaptability of the thiadiazole moiety in creating diverse heterocyclic compounds with potential biological activities (Mohamed et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within the same class as N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is characterized by specific configurations and conformations that are crucial for their potential biological activities. For instance, the cyclohexyl ring attached to the thiadiazole fragment typically adopts a classic chair conformation, which is significant for the molecule's overall structural stability and reactivity (Mo et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds are highlighted by their ability to undergo various chemical reactions, leading to the synthesis of novel heterocyclic compounds with distinct functionalities. This includes the formation of Schiff bases, indicative of the versatile chemical reactivity of the thiadiazole scaffold (Tiwari et al., 2017).

Physical Properties Analysis

The physical properties of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments. The crystalline structure often reveals the presence of intermolecular hydrogen bonding and other non-covalent interactions that stabilize the molecular conformation and affect the compound's physical properties (Özer et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key aspects of these compounds. Their ability to act as precursors for synthesizing a wide array of heterocyclic compounds suggests significant versatility and potential for targeted chemical modifications (Jia, 2015).

科学的研究の応用

Carbonic Anhydrase Inhibition

The compound 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, related to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, has been studied for its inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These compounds showed significant inhibitory activity in low micromolar and nanomolar ranges, indicating potential applications in targeting specific carbonic anhydrase isoforms for therapeutic purposes (Ulus et al., 2016).

Anticancer Properties

A series of thiazole and 1,3,4-thiadiazole derivatives, structurally similar to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, were synthesized and evaluated for their potential as anticancer agents. These compounds demonstrated significant anticancer activity in vitro, particularly against Hepatocellular carcinoma cell lines. This suggests potential applications in cancer treatment and drug development (Gomha et al., 2017).

Antimicrobial Activity

Research into derivatives of 1,3,4-thiadiazole, a core structure in N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, has demonstrated promising antimicrobial properties. These findings highlight the potential of such compounds in developing new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (Farghaly et al., 2011).

Insecticidal Properties

Compounds containing the 1,3,4-thiadiazole moiety have shown effective insecticidal properties. Studies on various derivatives, including structures related to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, have highlighted their potential use in agricultural applications for pest control (Mohamed et al., 2020).

Liquid Crystal Applications

Derivatives of 1,3,4-thiadiazole have been explored for their potential use in liquid crystal technologies. Their unique structural properties make them suitable for applications in displays and advanced optical devices (Budig et al., 1995).

特性

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c19-13(11-7-3-1-4-8-11)16-15-18-17-14(20-15)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOKYSDHZDBJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)

![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)

![11-(1-azepanyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522152.png)

![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)

![4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)

![4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5522174.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5522193.png)

![3-({4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5522202.png)